3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 3-chlorobenzaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as column chromatography or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-
Properties
Molecular Formula |
C11H10ClN5O |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10ClN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
InChI Key |
OXSBQJLRKZEFDD-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.